molecular formula C18H22N4O2 B2671671 N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)furan-3-carboxamide CAS No. 2034503-70-1

N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)furan-3-carboxamide

Cat. No.: B2671671
CAS No.: 2034503-70-1
M. Wt: 326.4
InChI Key: KRDJYNZJJOEKSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)furan-3-carboxamide is characterized by the presence of a piperidine ring, a furan ring, and a cinnoline ring. The exact arrangement of these rings and their substituents defines the unique structure of this compound.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, which is 326.4. Other properties such as melting point, boiling point, solubility, and stability are not available in the sources I found .

Scientific Research Applications

Synthesis and Properties of Related Compounds

Research into the synthesis and properties of compounds like 2-(furan-2-yl)thiazolo[5,4-f]quinoline explores the chemical pathways and reactions involving furan carboxamides and related structures (El’chaninov & Aleksandrov, 2017). These studies provide foundational knowledge for understanding how N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)furan-3-carboxamide might be synthesized and its potential chemical properties.

Applications in Neuroimaging

Compounds with structures similar to this compound have been explored for their potential in neuroimaging. For instance, [11C]CPPC, a compound used in PET imaging to target the macrophage colony-stimulating factor 1 receptor (CSF1R) in microglia, demonstrates the utility of furan carboxamides in studying neuroinflammation and neurodegenerative diseases (Horti et al., 2019). This suggests that this compound could potentially be applied in similar neuroscientific research contexts.

Antiprotozoal Agents

Research into dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, including compounds with furan-2-carboxamidine structures, highlights their potential as antiprotozoal agents. These studies show strong DNA affinities and significant in vitro and in vivo activity against pathogens such as Trypanosoma and Plasmodium species (Ismail et al., 2004). This indicates that compounds like this compound might find applications in the development of new antiprotozoal drugs.

Mechanism of Action

N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)furan-3-carboxamide has been identified as a highly potent AChE inhibitor . In vivo studies confirmed that it significantly inhibited the activity of AChE in the brain but had little effect on the activity of AChE in the intestine .

Future Directions

N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)furan-3-carboxamide has shown promise as a potent AChE inhibitor, superior to donepezil, the first-line drug for the treatment of Alzheimer’s disease . This suggests potential future directions for research into its therapeutic applications, particularly in the treatment of neurodegenerative disorders .

Properties

IUPAC Name

N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c23-18(14-7-10-24-12-14)19-15-5-8-22(9-6-15)17-11-13-3-1-2-4-16(13)20-21-17/h7,10-12,15H,1-6,8-9H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRDJYNZJJOEKSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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